molecular formula C14H17NO3 B4332619 methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate CAS No. 1206906-39-9

methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate

Cat. No.: B4332619
CAS No.: 1206906-39-9
M. Wt: 247.29 g/mol
InChI Key: NYJLCWKSQVCFHH-FLIBITNWSA-N
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Description

Methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate is a chemical compound featuring a spiro[4.5]decane core structure, which integrates cyclopentane and cyclohexane rings connected through a shared spiro carbon atom. This scaffold is of significant interest in medicinal chemistry and drug discovery. The molecule contains a conjugated dienone system (6,9-dien-8-one) and an imino-ester group, which are functional motifs often associated with specific biological activity and potential for molecular interactions. Compounds based on the 1-azaspiro[4.5]decane skeleton are recognized as privileged structures in pharmaceutical research. They serve as key intermediates and scaffolds for the synthesis of molecules with potential therapeutic applications . The specific stereochemistry and substitution patterns on the spirocyclic framework can be tailored to modulate properties such as potency, selectivity, and metabolic stability. This compound is presented as a high-purity intermediate for research and development purposes. It is intended for use in exploratory synthesis, method development, and biological screening in a controlled laboratory environment. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care in accordance with established laboratory safety protocols.

Properties

IUPAC Name

methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-13(2)9-14(6-4-10(16)5-7-14)11(15-13)8-12(17)18-3/h4-8,15H,9H2,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJLCWKSQVCFHH-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C=CC(=O)C=C2)C(=CC(=O)OC)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2(C=CC(=O)C=C2)/C(=C/C(=O)OC)/N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135106
Record name Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206906-39-9
Record name Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206906-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate typically involves the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones with 5-arylfuran-2,3-diones . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed through X-ray analysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions and purification processes.

Chemical Reactions Analysis

Mechanistic Insights

  • Nucleophilic Centers : The enamine structure provides three reactive sites:

    • β-CH group (primary site for electrophilic attack).

    • NH group in the azaspiro ring.

    • Amide NH₂ group (less reactive due to steric hindrance).

  • Electrophilic Acylation : The benzoxazinetrione acts as an electrophile, initiating acylation at the β-CH position.

  • Cyclization : Subsequent intramolecular cyclization forms the dispiro pyrrolizidine framework .

Structural Confirmation

X-ray crystallography of 3f (Ar = 4-ClC₆H₄, R₁ = Me, R₂ = OMe) confirmed the dispiro architecture, with bond lengths and angles consistent with fused spirocyclic systems .

Conditions

  • Solvent : Anhydrous acetonitrile (polar aprotic, facilitates electrophilic interactions).

  • Temperature : Reflux (~82°C).

  • Stoichiometry : 1:1 molar ratio of reactants.

  • Monitoring : Reaction completion is indicated by the disappearance of the violet color of the benzoxazinetrione .

Functional Group Compatibility

  • Methoxy, methyl, and halogen substituents on the benzoxazinetrione do not inhibit reactivity, enabling diverse product derivatization.

  • Steric effects from bulky groups (e.g., 4-BrC₆H₄) slightly prolong reaction times but do not significantly reduce yields .

Comparative Reactivity

FeatureMethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[...])ethanoateAnalogous Spiroenamines
β-CH Reactivity High (primary site for acylation)Moderate
NH Group Reactivity Moderate (sterically hindered)High
Cyclization Efficiency Excellent (forms stable dispiro systems)Variable

Scientific Research Applications

Medicinal Chemistry

Methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate is explored as a precursor for synthesizing biologically active molecules. Its spirocyclic structure allows for the development of compounds that can interact with various biological targets, potentially leading to new therapeutic agents.

Case Study:
A study demonstrated that derivatives of spirocyclic compounds exhibit significant activity against cancer cell lines. The structural modifications provided by this compound enhance the efficacy of these compounds in targeting specific pathways involved in tumor growth .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo acylation and cyclization reactions makes it valuable in constructing diverse chemical architectures.

Synthesis Pathways:
The synthesis typically involves:

  • Acylation: Reaction with acylating agents to form acyl derivatives.
  • Cyclization: Intramolecular reactions leading to the formation of spirocyclic structures .

Table 1: Key Reactions Involving Methyl (2Z)-(3,3-Dimethyl...)

Reaction TypeDescriptionMajor Products Formed
AcylationReaction with acylating agentsAcyl derivatives
CyclizationIntramolecular cyclizationSpirocyclic isoxazolyl derivatives

Material Science

Research indicates potential applications in developing novel materials with unique properties due to the compound's distinctive chemical structure. Its interactions at the molecular level can lead to materials with tailored functionalities.

Mechanism of Action

The mechanism of action of methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to engage in specific binding interactions with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a modulator of biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood through comparison with related spirocyclic and heterocyclic derivatives. Key differences in substituents, ring systems, and stereochemistry influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Synthesis Method Biological Activity Key References
Methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate Spiro[4.5]decane core, conjugated diene, (2Z)-stereochemistry, methyl-ethanoate ester Reaction with vinylcyclopropanes and para-quinone methides under Pd/phosphine-thiourea catalysis Potential as a precursor to pyrrolizidine alkaloid analogs (pharmacological properties inferred)
Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate Spiro[4.5]decane with 1,4-dioxa and azaspiro moieties, ester functionality Multi-step organic synthesis (specific steps not detailed) Studied for interactions with biological systems; structural uniqueness enhances bioactivity
8-(3-Trifluoromethylpyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Spiro[4.5]decane with trifluoromethylpyridinyl substituent Not explicitly described Distinct biological activity due to electron-withdrawing CF₃ group
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride Oxo group at position 2, hydrochloride salt Multi-step synthesis with cyclization steps Neuroactive properties; compared to simpler spiro analogs
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Diazaspiro core with two ketone groups Not detailed in evidence Unclear; structural simplicity may limit bioactivity

Key Observations:

Spirocyclic Core Variations : The target compound’s 2-azaspiro[4.5]decane system differentiates it from 1,4-dioxa-8-azaspiro analogs (e.g., in ), which exhibit altered electronic properties due to oxygen incorporation .

Substituent Effects: The trifluoromethylpyridinyl group in ’s compound enhances bioactivity through electron-withdrawing effects, contrasting with the target compound’s methyl-ethanoate group .

Synthesis Complexity : The target compound’s synthesis via palladium-catalyzed [3 + 2] annulation () offers higher diastereoselectivity compared to multi-step routes for analogs like those in .

Biological Activity

Methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C15H19NO2C_{15}H_{19}NO_2, with a molecular weight of approximately 247.29 g/mol. Its structure includes an azaspiro framework, which is known for conferring various biological properties. The presence of the keto group and the specific stereochemistry contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research focusing on its derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, including acute myeloid leukemia (AML) cells, demonstrating significant cytotoxic effects.

The proposed mechanism of action involves the inhibition of specific protein tyrosine phosphatases (PTPs), which are crucial in regulating cell signaling pathways associated with cancer progression. In particular, compounds derived from this structure have been identified as inhibitors of PTPN11 (SHP2), a target implicated in several cancers. This inhibition can lead to disrupted signaling pathways that promote tumor growth and survival .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for microbial survival.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with this compound. Studies suggest that it may mitigate oxidative stress and reduce neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Anticancer Activity Assessment

A study published in the Russian Journal of Organic Chemistry investigated the reaction of this compound with various substrates to assess its anticancer potential. The results indicated a significant reduction in viability in treated cancer cell lines compared to controls, suggesting a dose-dependent relationship between compound concentration and cytotoxicity .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls.

Data Tables

PropertyValue
Molecular FormulaC15H19NO2C_{15}H_{19}NO_2
Molecular Weight247.29 g/mol
Anticancer ActivitySignificant cytotoxicity
Antimicrobial ActivityEffective against pathogens
Neuroprotective EffectsReduces oxidative stress

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multicomponent condensation reaction involving trimethoxybenzene derivatives, isobutyraldehyde, and nitriles. Key parameters include:

  • Solvent systems : Chloroform/acetone (9:1 v/v) is effective for thin-layer chromatography monitoring .
  • Catalyst : Acidic or neutral conditions (e.g., silica gel) enhance cyclization efficiency .
  • Reaction time : Extended reflux (3–6 hours) improves spirocycle formation .
    • Data Table :
Starting MaterialsSolventCatalystYield (%)Reference
1,2,4-TrimethoxybenzeneEthanolSilica gel72–86
2,6-DimethylphenolTolueneNone65–78

Q. How is the structural elucidation of this spiro compound performed, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) resolve spirocyclic geometry and substituent positions. For example, methyl groups at C3 and C3' appear as singlets near δ 1.2–1.5 ppm .
  • X-ray crystallography : Confirms Z-configuration of the ethanoate group and spiro junction geometry (e.g., bond angles of 109.5° for tetrahedral spiro carbons) .
  • IR spectroscopy : The 8-oxo group shows a strong carbonyl stretch at 1680–1720 cm1^{-1} .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the azaspiro ring formation during synthesis?

  • Methodological Answer : The reaction proceeds via a [4+2] cycloaddition intermediate, where nitrile nucleophiles attack the electrophilic aldehyde-derived carbocation. Computational studies (DFT) suggest that steric hindrance from the 3,3-dimethyl groups directs nitrile addition to the less hindered C1 position, favoring spiro over linear products .
  • Key Evidence : Kinetic isotope effects (KIEs) and isotopic labeling in related azaspiro systems support a stepwise mechanism over concerted pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate
Reactant of Route 2
Reactant of Route 2
methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate

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